

Technical Guide: Synthesis and Reactivity of 2-Amino-3-Formylchromone

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Compound of Interest

Compound Name: *2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde*

CAS No.: 68301-78-0

Cat. No.: B1271834

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Executive Summary

2-Amino-3-formylchromone (2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) represents a highly privileged scaffold in medicinal chemistry.^[1] Often described as a "chemical chameleon," its reactivity stems from the push-pull electronic system created by the electron-donating amino group at C2 and the electron-withdrawing formyl and carbonyl groups at C3 and C4.^[1] This specific arrangement makes it an indispensable precursor for fusing complex heterocycles, including pyridines, pyrimidines, and benzothiazoles, which are critical in oncology and antimicrobial drug discovery.

This guide details the authoritative synthetic pathways, focusing on the Vilsmeier-Haack strategy as the industry standard for reliability and scalability.^[1]

Part 1: The Strategic Synthesis (The 2-Chloro Route)

While direct formylation of amino-chromones is electronically unfavorable due to competing nucleophilic attacks, the most robust synthetic strategy involves a two-step protocol utilizing a

2-chloro-3-formylchromone intermediate.[1] This pathway offers superior yield control and product purity compared to one-pot methods.[1]

Phase 1: The Double Vilsmeier-Haack Formylation

The transformation of 2-hydroxyacetophenone into 2-chloro-3-formylchromone is the foundational step.[1] This is not a simple formylation; it is a cascade reaction involving formylation, cyclization, and chlorination.

Mechanism of Action:

- **Reagent Formation:** DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloromethyleniminium salt).[1][2]
- **Electrophilic Attack:** The reagent attacks the acetyl group of the 2-hydroxyacetophenone.[1]
- **Cyclization:** The phenolic hydroxyl group attacks the electrophilic center, closing the pyran ring.[1]
- **Chlorination & Formylation:** Excess reagent facilitates the chlorination at C2 and formylation at C3, driven by the restoration of aromaticity in the fused benzene ring.[1]

Phase 2: Nucleophilic Vinylic Substitution (V)

The C2-position in 2-chloro-3-formylchromone is highly electrophilic, activated by the adjacent carbonyl and formyl groups.[1] This allows for a facile Nucleophilic Vinylic Substitution (

V) with ammonia or amines to yield the 2-amino derivative.[1]

“

Critical Insight: The reaction with primary amines must be temperature-controlled. High temperatures favor ring-opening (recyclization) to form Schiff bases or other heterocycles, whereas controlled conditions favor the retention of the chromone core.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-formylchromone (Precursor)

Standardized for 50 mmol scale.

Reagents:

- 2-Hydroxyacetophenone (6.8 g, 50 mmol)[1]
- DMF (Dimethylformamide), anhydrous (40 mL)
- POCl

(Phosphorus oxychloride) (11.2 mL, 120 mmol)

Procedure:

- Preparation: Cool anhydrous DMF (40 mL) to 0°C in a 250 mL three-necked round-bottom flask equipped with a drying tube and dropping funnel.
- Activation: Add POCl

dropwise over 20 minutes with vigorous stirring. Maintain temperature below 5°C to prevent thermal decomposition of the Vilsmeier complex. Observation: The solution will turn yellow/orange.[1]
- Addition: Add a solution of 2-hydroxyacetophenone in DMF (10 mL) dropwise over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.
- Quenching: Pour the resulting dark red viscous oil onto 300g of crushed ice with vigorous stirring.
- Isolation: A yellow precipitate will form.[1] Filter, wash with cold water (3 x 50 mL), and dry.
- Purification: Recrystallize from ethanol or acetone.

- Target Yield: 75-85%^[1]
- Melting Point: ~145-148°C (Lit.)^[1]

Protocol B: Conversion to 2-Amino-3-formylchromone

Direct Amination using Ammonium Acetate.^[1]

Reagents:

- 2-Chloro-3-formylchromone (2.08 g, 10 mmol)^[1]
- Ammonium Acetate (1.54 g, 20 mmol)
- Glacial Acetic Acid (20 mL)

Procedure:

- Dissolution: Dissolve the 2-chloro precursor in glacial acetic acid.
- Reaction: Add ammonium acetate and heat the mixture to reflux (118°C) for 2-3 hours.
 - Note: Monitor via TLC (30% Ethyl Acetate/Hexane).^[1] The disappearance of the starting chloride spot indicates completion.^[1]
- Work-up: Cool the mixture to room temperature and pour into ice-cold water (100 mL).
- Neutralization: Carefully neutralize with 10% NaHCO₃ solution until pH ~7.
- Isolation: Filter the precipitated solid.
- Purification: Recrystallize from ethanol.
 - Target Yield: 60-70%^[1]
 - Characterization: IR shows characteristic -NH

bands (3300-3400 cm

) and Carbonyl split (1650-1680 cm

).[1]

Part 3: Data & Reactivity Analysis[1][3]

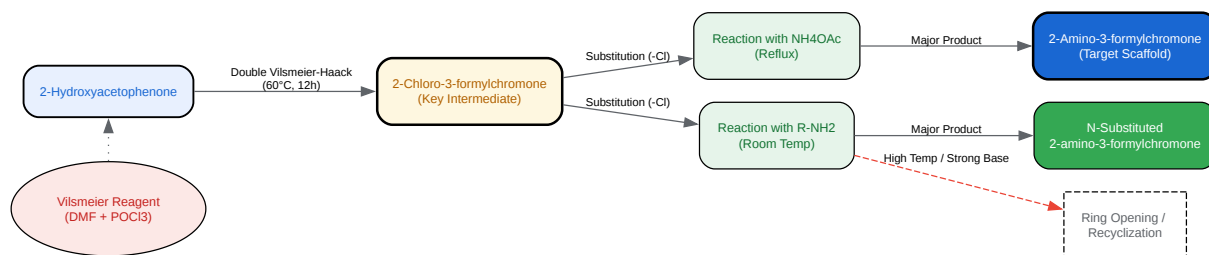
Comparative Reactivity Table

The following table summarizes the reactivity of the C2/C3 positions based on the substituent at C2.[1]

Substituent at C2	Electronic Effect	Reactivity toward Nucleophiles	Primary Reaction Outcome
-H (Chromone)	Neutral	Low	Michael Addition (C2)
-Cl (2-Chloro)	Inductive Withdrawal (-I)	Very High (Leaving Group)	Substitution (V)
-NH (2-Amino)	Resonance Donation (+R)	Moderate (Push-Pull)	Condensation / Annulation

Visualizing the Pathway

The following diagram illustrates the synthesis flow and the critical divergence point where temperature and reagent choice dictate the final product.



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Figure 1: The synthetic workflow from 2-hydroxyacetophenone to 2-amino-3-formylchromone, highlighting the critical intermediate and divergence points.[1]

Part 4: Applications in Drug Discovery[1]

The 2-amino-3-formylchromone scaffold is not the final drug but a "master key" intermediate.[1] Its value lies in the Friedländer Synthesis and related condensation reactions.[1]

- Friedländer Condensation: Reaction with ketones or active methylenes yields Chromeno[2,3-b]pyridines, a class of compounds exhibiting potent anticancer activity (Topoisomerase II inhibitors).[1]
- Schiff Base Formation: Condensation of the C3-formyl group with hydrazines or anilines creates ligands used in coordination chemistry and metallodrugs.[1]
- 1,2,3-Triazole Hybrids: Recent "Click Chemistry" approaches utilize the 2-amino group to attach azide linkers, creating hybrids with enhanced antimicrobial profiles.[1][3]

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